molecular formula C12H17ClN2O B1392483 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1046757-39-4

3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride

Cat. No. B1392483
M. Wt: 240.73 g/mol
InChI Key: TZQXWUDRORLYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is a chemical compound. However, specific information about this compound is not readily available1. It’s worth noting that compounds with similar structures, such as quinazolinones and quinazolines, are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities2.



Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” has been reported. For instance, quinazolines and quinazolinone derivatives have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines23. However, the specific synthesis process for “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not explicitly provided in the retrieved data. However, compounds with similar structures, such as quinazolines, have been studied extensively2.



Chemical Reactions Analysis

Specific chemical reactions involving “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not available in the retrieved data.


Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Сурикова et al. (2014) explores the antimicrobial and antifungal activities of hydrochlorides derived from isoquinolines, including compounds similar to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride. These compounds demonstrated weak antimicrobial and antifungal activities, with notable effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Сурикова et al., 2014).

Stereoselective Reduction

Klásek et al. (2014) investigated the reduction of 3-Aminoquinoline-2,4-diones, closely related to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride. Their study showed that these compounds could be stereoselectively reduced to yield specific dihydro derivatives, highlighting potential pathways for chemical modifications in pharmaceutical and chemical research (Klásek et al., 2014).

Synthesis of Derivatives

Dyachenko and Sukach (2012) focused on synthesizing derivatives of similar isoquinolines by reacting them with other chemical compounds. This type of chemical synthesis can lead to the discovery of new compounds with potential applications in various fields, including pharmaceuticals (Dyachenko & Sukach, 2012).

Antiviral Activity

Ivashchenko et al. (2014) synthesized derivatives of isoquinolines and tested their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2). Although most compounds showed no significant activity, some derivatives displayed potential as antiviral agents, which could be relevant for similar compounds like 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride (Ivashchenko et al., 2014).

Synthesis Techniques

Research by Chaumontet, Piccardi, and Baudoin (2009) on the synthesis of dihydroisoquinolines, which are structurally related to 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride, provides insight into new methods of synthesizing these compounds. Such techniques could be applicable to a wide range of isoquinoline derivatives for various research purposes (Chaumontet, Piccardi, & Baudoin, 2009).

Safety And Hazards

Specific safety and hazard information for “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” is not available in the retrieved data.


Future Directions

The future directions for research on “3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride” are not explicitly mentioned in the retrieved data. However, compounds with similar structures, such as quinazolines, continue to be of interest in medicinal chemistry due to their wide range of biological activities24.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

3-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14;/h1-4H,5-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXWUDRORLYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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